
4-Octyldodecane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octyldodecane-3,4-diol is an organic compound with the molecular formula C20H42O2. It contains two hydroxyl groups, one secondary and one tertiary, making it a diol. This compound is part of a broader class of diols, which are known for their versatility in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyldodecane-3,4-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). For dihydroxylation, osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used .
Industrial Production Methods
Industrial production of diols like this compound often involves catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Octyldodecane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated compounds .
Applications De Recherche Scientifique
4-Octyldodecane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.
Industry: It is used in the production of polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-Octyldodecane-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in hydrophobic interactions due to its long alkyl chain, affecting membrane dynamics and protein-lipid interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavan-3,4-diols: These compounds have similar diol structures but differ in their aromatic ring systems.
1,2-Ethanediol: A simpler diol with two hydroxyl groups on adjacent carbons.
1,4-Butanediol: Another diol with hydroxyl groups on the first and fourth carbons.
Uniqueness
4-Octyldodecane-3,4-diol is unique due to its long alkyl chain and specific positioning of the hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
183851-31-2 |
|---|---|
Formule moléculaire |
C20H42O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
4-octyldodecane-3,4-diol |
InChI |
InChI=1S/C20H42O2/c1-4-7-9-11-13-15-17-20(22,19(21)6-3)18-16-14-12-10-8-5-2/h19,21-22H,4-18H2,1-3H3 |
Clé InChI |
SMCGIESTDXMFQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)(C(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
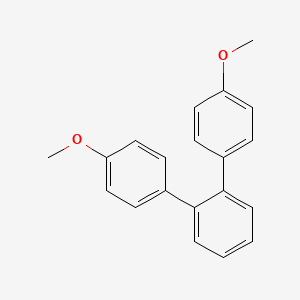
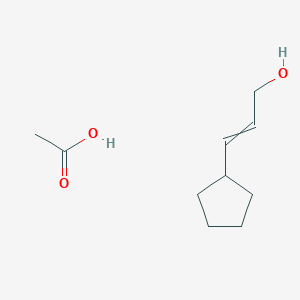
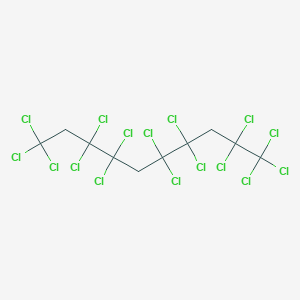

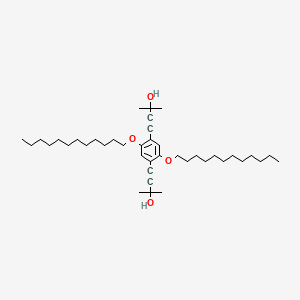
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)





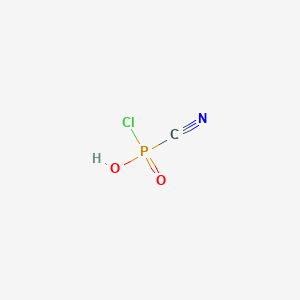
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
